molecular formula C10H15F2IN2O B2908033 1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856019-42-5

1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2908033
CAS No.: 1856019-42-5
M. Wt: 344.144
InChI Key: LYKHFJJLIWEWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with difluoroethyl, iodo, and isobutoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the electrophilic 2,2-difluoroethylation of a pyrazole derivative using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The difluoroethyl group can participate in coupling reactions with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to its targets and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of difluoroethyl, iodo, and isobutoxymethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IN2O/c1-7(2)5-16-6-9-8(13)3-14-15(9)4-10(11)12/h3,7,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKHFJJLIWEWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1CC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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